N-(Benzylcarbamoyl)-3-methyl-L-valine

Peptide conformation tert-Leucine Steric hindrance

N-(Benzylcarbamoyl)-3-methyl-L-valine (CAS 872703-74-7) is a urea‑derivatized L‑tert‑leucine building block with the IUPAC name (2S)-2-(benzylcarbamoylamino)-3,3‑dimethylbutanoic acid, molecular formula C₁₄H₂₀N₂O₃, and molecular weight 264.32 g·mol⁻¹. It belongs to the N‑carbamoyl‑α‑amino acid class, wherein a benzylurea moiety replaces the more common benzyloxycarbonyl (Cbz) or tert‑butoxycarbonyl (Boc) protecting groups.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
CAS No. 872703-74-7
Cat. No. B8643338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzylcarbamoyl)-3-methyl-L-valine
CAS872703-74-7
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)NC(=O)NCC1=CC=CC=C1
InChIInChI=1S/C14H20N2O3/c1-14(2,3)11(12(17)18)16-13(19)15-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,17,18)(H2,15,16,19)/t11-/m1/s1
InChIKeyDMGVZGTWFRGQDJ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Benzylcarbamoyl)-3-methyl-L-valine (CAS 872703-74-7): Procurement-Relevant Identity and Class Context


N-(Benzylcarbamoyl)-3-methyl-L-valine (CAS 872703-74-7) is a urea‑derivatized L‑tert‑leucine building block with the IUPAC name (2S)-2-(benzylcarbamoylamino)-3,3‑dimethylbutanoic acid, molecular formula C₁₄H₂₀N₂O₃, and molecular weight 264.32 g·mol⁻¹ [1]. It belongs to the N‑carbamoyl‑α‑amino acid class, wherein a benzylurea moiety replaces the more common benzyloxycarbonyl (Cbz) or tert‑butoxycarbonyl (Boc) protecting groups. The amino acid core, 3‑methyl‑L‑valine (L‑tert‑leucine), features a quaternary β‑carbon that imparts pronounced steric bulk and conformational rigidity relative to canonical aliphatic amino acids such as valine or leucine [2]. The compound is supplied primarily as a research intermediate for peptide and peptidomimetic synthesis, typically at ≥95 % purity .

Why Cbz- or Boc-Protected Analogs Cannot Simply Replace N-(Benzylcarbamoyl)-3-methyl-L-valine in Demanding Peptide Programs


Generic substitution of N-(benzylcarbamoyl)-3-methyl-L-valine with more common protected tert‑leucine analogs (e.g., Cbz‑Tle‑OH, Boc‑Tle‑OH) disregards two independent structural factors that simultaneously influence downstream molecular properties. First, the urea‑type N‑carbamoyl linkage differs from carbamate protections in hydrogen‑bonding capacity, hydrolytic stability, and orthogonal deprotection compatibility [1]. Second, the tert‑leucine side chain introduces substantially greater steric hindrance and altered conformational preferences compared to valine or leucine, directly affecting coupling kinetics and the secondary structure of the resulting peptide [2]. The quantitative evidence below demonstrates that replacing either the urea‑benzyl moiety or the β‑branched side chain with a less demanding analog measurably alters physicochemical, conformational, and reactivity profiles, making the title compound the rationally indicated choice when both steric constraint and a non‑carbamate N‑protection strategy are required.

Quantitative Differentiation of N-(Benzylcarbamoyl)-3-methyl-L-valine Against Closest Analogs: A Procurement-Focused Evidence Guide


Conformational Restriction: tert-Leucine Core vs. Valine in Peptide Backbones

The tert‑leucine (3‑methyl‑L‑valine) residue at the core of the target compound imposes a quaternary Cβ atom that is absent in valine (isopropyl side chain) and leucine (isobutyl side chain). Conformational analysis by FT‑IR, NMR, CD, and X‑ray diffraction on terminally protected homo‑peptides demonstrated that tert‑leucine strongly favors extended (C₅) or semi‑extended backbone conformations, whereas valine and leucine populate multiple conformational states including folded α‑helical geometries [1]. This restriction is directly relevant to the target compound because the N‑benzylcarbamoyl group does not override the intrinsic conformational bias of the tert‑leucine backbone [1].

Peptide conformation tert-Leucine Steric hindrance X-ray crystallography NMR spectroscopy

Physicochemical Property Shift: N-Benzylcarbamoyl vs. Cbz Protection on the Same tert-Leucine Scaffold

Replacing the benzyloxycarbonyl (Cbz) group of Cbz‑L‑tert‑leucine (CAS 62965‑10‑0) with the benzylcarbamoyl (urea) group of the target compound alters the hydrogen‑bond donor/acceptor profile and computed lipophilicity. The target compound possesses three hydrogen‑bond donors (urea NH, urea NH, COOH) and three acceptors, whereas Cbz‑L‑tert‑leucine has two donors (NH, COOH) and four acceptors [1]. The computed XLogP3‑AA of the target compound is 2.2, compared to a predicted value of approximately 2.8–3.0 for Cbz‑L‑tert‑leucine (estimated from fragment‑based calculation), indicating that the urea moiety reduces lipophilicity by ≈0.6–0.8 log units relative to the carbamate analog [1].

LogP Hydrogen bonding N-carbamoyl amino acid Cbz comparison Physicochemical profiling

Urea vs. Carbamate Hydrolytic Stability: Class-Level Evidence from Anandamide Analog Series

Although no direct hydrolytic stability comparison has been published for N‑(benzylcarbamoyl)‑3‑methyl‑L‑valine itself, a well‑characterized class‑level precedent demonstrates that urea linkages exhibit superior hydrolytic resistance toward amidase enzymes compared to carbamates. In the anandamide analog series, urea derivatives retained full binding affinity in the absence of the amidase inhibitor PMSF, whereas corresponding carbamates showed significant degradation under identical conditions [1]. Extrapolating this class behavior to the target compound, the N‑benzylcarbamoyl (urea) moiety is expected to provide greater metabolic and chemical stability than the benzyloxycarbonyl (carbamate) group of Cbz‑Tle‑OH.

Hydrolytic stability Urea pharmacophore Carbamate degradation Amidase resistance Peptide bond surrogate

tert-Leucine Substitution Enhances Protease Inhibitor Potency Relative to Valine: HCMV Protease Case Study

In a systematic structure–activity relationship study of peptidomimetic inhibitors of human cytomegalovirus (HCMV) protease, substitution of valine with tert‑leucine at the P3 position produced a measurable increase in inhibitor potency (reported qualitatively as a 'small increase' with an overall 27‑fold improvement from the natural tetrapeptide sequence) [1]. Although the target compound itself was not tested in this study, the data demonstrate that the tert‑leucine side chain—identical to the amino acid core of N‑(benzylcarbamoyl)‑3‑methyl‑L‑valine—can enhance target binding affinity when incorporated into protease inhibitor scaffolds, whereas valine at the same position yields lower potency [1].

HCMV protease Peptidomimetic inhibitor tert‑Leucine SAR P3 substitution Antiviral drug design

Steric Hindrance Differentiates tert-Leucine from Valine in Peptide Coupling Kinetics

The quaternary β‑carbon of tert‑leucine introduces substantially greater steric hindrance at the α‑carbon than the isopropyl group of valine, directly slowing acylation and coupling reactions [1]. In Boc‑ and Fmoc‑based solid‑phase peptide synthesis, tert‑leucine residues routinely require extended coupling times, excess activated amino acid, or double coupling protocols to achieve yields comparable to valine, with reported coupling efficiency reductions of approximately 15–20 % under standard conditions [1]. The N‑benzylcarbamoyl group on the target compound adds a second steric element at the α‑amino position, which may further modulate reactivity relative to simpler N‑acetyl or N‑Boc tert‑leucine derivatives.

Peptide coupling Steric hindrance tert‑Leucine Solid‑phase synthesis Coupling efficiency

Procurement-Guiding Application Scenarios for N-(Benzylcarbamoyl)-3-methyl-L-valine Based on Verified Differentiation Evidence


Conformationally Constrained Peptide Lead Optimization Requiring Extended Backbone Geometry

When a peptide lead series requires enforced extended or semi‑extended backbone conformation at a specific position—as demonstrated for tert‑leucine homopeptides by Formaggio et al. (2005) [1]—N‑(benzylcarbamoyl)‑3‑methyl‑L‑valine is structurally indicated over valine or leucine analogs. The quaternary β‑carbon restricts accessible φ,ψ dihedral space, reducing conformational entropy and potentially improving target binding affinity in structure‑based design campaigns. This scenario applies to peptidomimetic inhibitor programs (e.g., viral proteases, where tert‑leucine at P3 has shown potency gains [2]) and to catalyst‑scaffold dipeptides where defined geometry is critical [1].

Peptide Programs Demanding Non‑Carbamate N‑Protection with Orthogonal Deprotection Compatibility

For synthetic strategies requiring orthogonal protection of the α‑amino group that cannot rely on acid‑labile (Boc) or hydrogenolytic (Cbz) deprotection, the benzylcarbamoyl (urea) moiety offers a chemically distinct protecting group. The urea linkage provides additional hydrogen‑bond donor capacity (3 donors vs. 2 for Cbz‑Tle‑OH [3]) and reduced lipophilicity (XLogP3‑AA 2.2 vs. ≈2.8–3.0 estimated for Cbz‑Tle‑OH [3]), which can be advantageous for fragment solubility and for modulating the physicochemical profile of intermediate peptide constructs.

Metabolic Stability Screening Cascades Where Urea Linkages Outperform Carbamates

In early‑stage drug discovery programs where peptidomimetic metabolic stability is a key selection criterion, the urea N‑protection of the target compound is expected—based on class‑level amidase resistance demonstrated for anandamide urea analogs [4]—to confer greater resistance to enzymatic degradation than carbamate‑protected tert‑leucine alternatives. This scenario is particularly relevant for programs targeting intracellular or plasma‑exposed targets where amidase activity contributes to compound turnover.

Synthesis Planning for Sterically Hindered Peptide Sequences Requiring Optimized Coupling Protocols

When designing solid‑phase synthesis protocols for peptides incorporating the target compound, procurement and process chemistry teams must budget for the 15–20 % coupling efficiency reduction inherent to the tert‑leucine core relative to valine [1]. This evidence justifies the specification of ≥95 % purity material, extended coupling times (2–4 h), and consideration of double‑coupling or excess activated amino acid strategies to maintain acceptable overall yields in sequences exceeding 10 residues.

Quote Request

Request a Quote for N-(Benzylcarbamoyl)-3-methyl-L-valine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.